![molecular formula C12H21NO2 B15221094 Ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate](/img/structure/B15221094.png)
Ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-azabicyclo[331]nonan-9-yl)acetate is a bicyclic compound featuring a nitrogen atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate typically involves the catalytic hydrogenation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel. This process yields the corresponding 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines, which can then be converted into various derivatives through reactions with acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, and other reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar catalytic hydrogenation processes on a larger scale, utilizing efficient and scalable reaction conditions to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate undergoes several types of chemical reactions, including:
Reduction: Typically involves the use of hydrogenation catalysts like Raney nickel.
Substitution: Reactions with acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, and other reagents to form various derivatives.
Common Reagents and Conditions
Oxidation: ABNO and (MeO bpy)Cu I (OTf) in the presence of oxygen.
Reduction: Raney nickel under hydrogenation conditions.
Substitution: Acetyl chloride, chloroacetyl chloride, maleic anhydride, succinic anhydride.
Major Products
Oxidation: Carbonyl compounds.
Reduction: 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines.
Substitution: Various amides, Schiff bases, and isothiocyanates.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, as a muscarinic receptor antagonist, it binds to muscarinic receptors, inhibiting their activity and thereby modulating neurotransmission . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate can be compared to other similar compounds, such as:
9-methyl-9-azabicyclo[3.3.1]nonan-3-amine: Another bicyclic compound with a nitrogen atom, used in similar applications.
3-substituted 3-azabicyclo[3.3.1]nonan-9-one oximes: Precursors in the synthesis of this compound.
9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): A nitroxyl radical used in oxidation reactions.
This compound is unique due to its specific structure and the range of reactions it can undergo, making it a versatile compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C12H21NO2 |
|---|---|
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate |
InChI |
InChI=1S/C12H21NO2/c1-2-15-12(14)6-11-9-4-3-5-10(11)8-13-7-9/h9-11,13H,2-8H2,1H3 |
InChI-Schlüssel |
FNIHOIFAMXVNAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1C2CCCC1CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


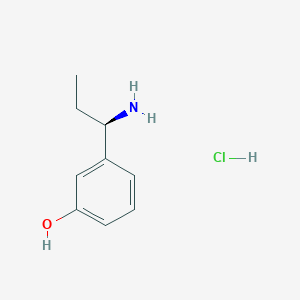
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-2-[5-methyl-2-(trifluoromethyl)-3-furanyl]-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15221022.png)
![3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole-2-methanol](/img/structure/B15221026.png)

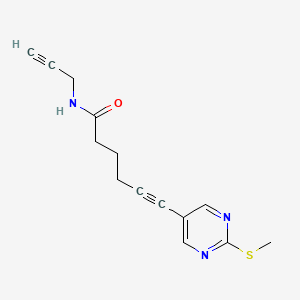
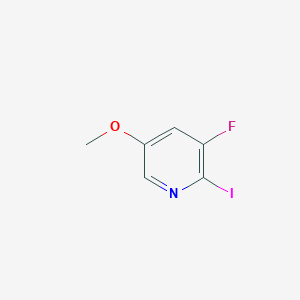
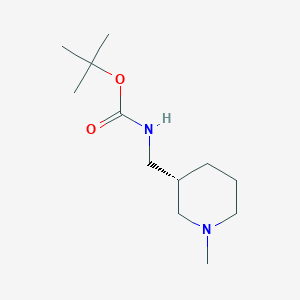
![4-Hydroxy-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15221063.png)
![(R)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B15221071.png)
![N-Isopropylspiro[3.4]octan-2-amine](/img/structure/B15221079.png)
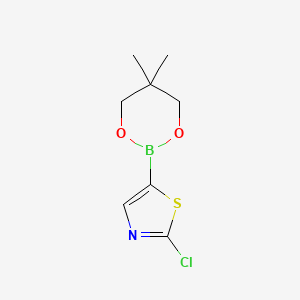

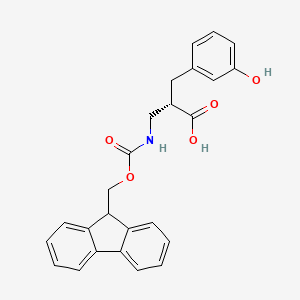
![2,6-Dibromodibenzo[b,d]thiophene](/img/structure/B15221123.png)
